molecular formula C21H22N6O B2385936 5-Cyclopropyl-3-[[1-(5H-pyrimido[5,4-b]indol-4-yl)piperidin-4-yl]methyl]-1,2,4-oxadiazole CAS No. 2416236-49-0

5-Cyclopropyl-3-[[1-(5H-pyrimido[5,4-b]indol-4-yl)piperidin-4-yl]methyl]-1,2,4-oxadiazole

Cat. No.: B2385936
CAS No.: 2416236-49-0
M. Wt: 374.448
InChI Key: JMFCRWLNPVJJNH-UHFFFAOYSA-N
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Description

The compound “5-Cyclopropyl-3-[[1-(5H-pyrimido[5,4-b]indol-4-yl)piperidin-4-yl]methyl]-1,2,4-oxadiazole” is a complex organic molecule that contains several interesting substructures, including a cyclopropyl group, a pyrimidoindole group, a piperidine ring, and an oxadiazole ring .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The cyclopropyl group would add strain to the molecule, while the nitrogen atoms in the pyrimidoindole, piperidine, and oxadiazole rings could participate in hydrogen bonding .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and the presence of any functional groups. For example, the presence of nitrogen in the rings could make the compound a base, and the multiple rings could make the compound relatively nonpolar .

Safety and Hazards

Without specific information, it’s hard to predict the safety and hazards associated with this compound. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

Future research on this compound could involve studying its synthesis, its reactivity, and its potential biological activity. Given the presence of the biologically active indole ring, it could be of interest in the development of new pharmaceuticals .

Properties

IUPAC Name

5-cyclopropyl-3-[[1-(5H-pyrimido[5,4-b]indol-4-yl)piperidin-4-yl]methyl]-1,2,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N6O/c1-2-4-16-15(3-1)18-19(24-16)20(23-12-22-18)27-9-7-13(8-10-27)11-17-25-21(28-26-17)14-5-6-14/h1-4,12-14,24H,5-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMFCRWLNPVJJNH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NC(=NO2)CC3CCN(CC3)C4=NC=NC5=C4NC6=CC=CC=C65
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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